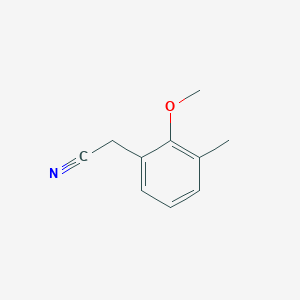

2-Methoxy-3-methylphenylacetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methoxy-3-methylphenylacetonitrile is a chemical compound that is part of the broader class of acetonitriles, which are organic compounds containing a cyano group attached to a methyl group. While the specific compound this compound is not directly synthesized or analyzed in the provided papers, related compounds and methodologies can offer insights into its properties and potential synthesis routes.

Synthesis Analysis

The synthesis of related phenylacetonitriles can be achieved through various methods. For instance, a one-step synthesis of benzonitriles from phenylacetic acids using bis(2-methoxyethyl)aminosulfur trifluoride has been described, which could potentially be adapted for the synthesis of this compound . Additionally, the synthesis of 2-(2-hydroxyphenyl)acetonitriles through the reaction of trimethylsilyl cyanide with o-quinone methides suggests a possible pathway for synthesizing hydroxy-substituted phenylacetonitriles, which could be further modified to introduce methoxy and methyl groups .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various techniques such as X-ray structural analysis, which could also be applicable for determining the structure of this compound . The crystal structure analysis of similar compounds provides insights into the molecular configuration, bond lengths, and angles, which are crucial for understanding the physical and chemical behavior of these molecules .

Chemical Reactions Analysis

Phenylacetonitriles can undergo various chemical reactions. For example, the transformation of 2-(2-hydroxyphenyl)acetonitriles to benzofuranones indicates the potential for ring-closure reactions and the formation of heterocyclic compounds . The transesterification reactions catalyzed by lipase to produce optically pure diols from hydroxy-substituted acetonitriles demonstrate the stereoselective transformations that these compounds can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylacetonitriles can be influenced by substituents on the aromatic ring. For instance, the introduction of methoxy groups can affect the solvatochromic behavior, fluorescence emission, and absorption properties of the compounds . The study of the optical properties of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile provides an example of how substituents can influence the absorption and fluorescence spectra . Additionally, the synthesis of 2-methoxyimino-2-[2-(2-methylphenoxymethyl)phenyl]acetonitrile and its characterization by IR and NMR spectroscopy highlights the importance of these techniques in analyzing the properties of such compounds .

Aplicaciones Científicas De Investigación

Selective Mono-C-methylations of Arylacetonitriles

A significant application of 2-Methoxy-3-methylphenylacetonitrile and related compounds is in selective mono-C-methylations of arylacetonitriles using dimethyl carbonate (DMC). The research by Tundo et al. (2002) indicates a highly selective methylation process (>99%) involving consecutive steps of methoxycarbonylation, methylation, and demethoxycarbonylation. This process is crucial for modifying the structure and properties of arylacetonitriles, which can have various applications in the synthesis of pharmaceuticals and other chemicals (Tundo et al., 2002).

Corrosion Inhibition

Another essential application of derivatives of this compound is in corrosion inhibition. Verma et al. (2015) synthesized derivatives of 2-aminobenzene-1,3-dicarbonitriles and explored their corrosion inhibition properties on mild steel in 1 M HCl. Among the studied derivatives, one exhibited an outstanding inhibition efficiency of 97.83% at 100 mg/L. The adsorption of these inhibitors on the mild steel surface was found to follow the Langmuir adsorption isotherm, indicating their potential application in protecting industrial machinery and infrastructure from corrosion (Verma et al., 2015).

Mechanistic Insights in Electrochemical Processes

Houmam et al. (2003) investigated the electrochemical reduction of compounds, including those with structures similar to this compound. The study provided insights into the mechanistic changes in the reductive cleavage process of the S-CN bond in thiocyanates, indicating the impact of substituents on the aryl ring. This research has implications for understanding and optimizing electrochemical processes in various industrial and research applications (Houmam et al., 2003).

Direcciones Futuras

Propiedades

IUPAC Name |

2-(2-methoxy-3-methylphenyl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-8-4-3-5-9(6-7-11)10(8)12-2/h3-5H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQMBCVRXFWSSSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CC#N)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Thieno[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B2502126.png)

![7-[(2,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione](/img/structure/B2502127.png)

![5-Sulfanyl-4-[2-(trifluoromethyl)phenyl]-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-3-one](/img/structure/B2502134.png)

![5-Chloro-3-methyl-2-[(triphenyl-lambda5-phosphanylidene)amino]imidazole-4-carbaldehyde](/img/structure/B2502136.png)

![2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one](/img/structure/B2502137.png)

![2-[2-(Oxolan-3-yloxy)phenyl]acetic acid](/img/structure/B2502139.png)

![2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2502148.png)